Differential Isomer Recognition: Lacto-N-biose I vs. Lacto-N-biose II
Lacto-N-biose I (LNB I; Galβ1-3GlcNAc) and Lacto-N-biose II (LNB II) are structural isomers. A key differentiator is their susceptibility to specific glycoside hydrolases. Lacto-N-biosidase from Bifidobacterium longum specifically hydrolyzes the terminal lacto-N-biosyl residue (β-D-Gal-(1→3)-D-GlcNAc) from the non-reducing end of oligosaccharides, a structure corresponding to LNB I [1]. This enzyme does not recognize LNB II. Furthermore, galacto-N-biose/lacto-N-biose I phosphorylase (GLNBP) from Bifidobacterium longum exhibits comparable activities against galacto-N-biose (GNB) and LNB I, but its activity on LNB II is not established [2]. This functional dichotomy is critical for experiments requiring defined substrate specificity.
| Evidence Dimension | Enzymatic recognition (Lacto-N-biosidase EC 3.2.1.140) |
|---|---|
| Target Compound Data | Not a substrate |
| Comparator Or Baseline | Lacto-N-biose I (Galβ1-3GlcNAc): Recognized and hydrolyzed |
| Quantified Difference | Qualitative difference (substrate vs. non-substrate) |
| Conditions | In vitro enzyme assay; Bifidobacterium longum lacto-N-biosidase [1] |
Why This Matters
Using the incorrect isomer will result in zero enzymatic activity, leading to failed experiments and wasted resources.
- [1] Expasy ENZYME entry: EC 3.2.1.140. lacto-N-biosidase. View Source
- [2] Hidaka, M., et al. (2009). The Crystal Structure of Galacto-N-biose/Lacto-N-biose I Phosphorylase. Journal of Biological Chemistry, 284(12), 7711-7720. View Source
